N-(2,6-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with dimethyl groups and a methoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the reaction of 2,6-dimethylaniline with 2-(2-methoxy-4-methylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
- N-(2,6-dimethylphenyl)-2-(4-methylphenoxy)acetamide
- N-(2,6-dimethylphenyl)-2-(2-methoxy-4-chlorophenoxy)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can affect its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
853332-02-2 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-12-8-9-15(16(10-12)21-4)22-11-17(20)19-18-13(2)6-5-7-14(18)3/h5-10H,11H2,1-4H3,(H,19,20) |
InChI Key |
YBTKQEULTPDVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC=C2C)C)OC |
Origin of Product |
United States |
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